2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride is a complex organic compound It is characterized by its intricate structure, which includes multiple ethoxy groups, indolium ions, and an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride involves several steps:
Formation of the indolium core: The synthesis begins with the formation of the indolium core. This is typically achieved through the reaction of a suitable indole derivative with a methylating agent under acidic conditions.
Attachment of the penta-1,3-dienyl group: The next step involves the attachment of the penta-1,3-dienyl group to the indolium core. This is usually done through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Introduction of the ethoxy groups: The ethoxy groups are introduced through a series of etherification reactions. This involves the reaction of the intermediate compound with ethylene oxide under basic conditions.
Addition of the azido group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion.
Final assembly and purification: The final step involves the assembly of the compound and its purification through techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various reduction products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Various oxidation products depending on the reaction conditions.
Reduction: Various reduction products depending on the reaction conditions.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used as a probe to study biological processes. Its azido group allows for bioorthogonal labeling, which can be used to track the compound in biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a promising candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials. Its unique properties make it a valuable component in the design of advanced materials with specific functions.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. Its azido group allows for specific interactions with biological molecules.
Pathways Involved: The compound can modulate various biological pathways, including signal transduction, gene expression, and metabolic pathways. Its unique structure allows for specific interactions with key components of these pathways.
Comparison with Similar Compounds
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride can be compared with other similar compounds:
-
Similar Compounds
- 2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol
- This compound
-
Uniqueness: : The compound is unique due to its specific structure, which includes multiple ethoxy groups, indolium ions, and an azido group. This unique structure gives it specific properties and reactivity that are not found in other similar compounds.
Properties
Molecular Formula |
C39H54ClN5O6 |
---|---|
Molecular Weight |
724.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C39H54N5O6.ClH/c1-38(2)32-12-8-10-14-34(32)43(19-23-47-27-29-49-25-21-45)36(38)16-6-5-7-17-37-39(3,4)33-13-9-11-15-35(33)44(37)20-24-48-28-31-50-30-26-46-22-18-41-42-40;/h5-17,45H,18-31H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XDWWTFOMGZZKBB-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCO)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCO)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.